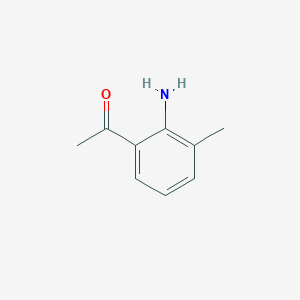

1-(2-Amino-3-methylphenyl)ethanone

Description

Properties

IUPAC Name |

1-(2-amino-3-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-4-3-5-8(7(2)11)9(6)10/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAKXVRAWQIXRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30968422 | |

| Record name | 1-(2-Amino-3-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30968422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53657-94-6 | |

| Record name | Ethanone, 1-(2-amino-3-methylpheyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053657946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Amino-3-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30968422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protected Amine Intermediate Synthesis

To circumvent these challenges, temporary protection of the amine group is essential. For example, acetylation of 2-amino-3-methylphenol using acetic anhydride generates a protected intermediate, which undergoes Friedel-Crafts acylation with acetyl chloride in the presence of . Subsequent deprotection under acidic or basic conditions yields the target compound. This method, however, suffers from moderate yields (50–65%) due to competing side reactions and requires rigorous purification.

Reduction of Nitro Precursors

Catalytic hydrogenation of nitro intermediates offers a high-yield pathway to this compound.

Nitroketone Synthesis and Hydrogenation

Starting with 1-(2-nitro-3-methylphenyl)ethanone, hydrogenation using 10% palladium on carbon () in ethanol under at 40–50°C achieves near-quantitative reduction of the nitro group to an amine. This method, adapted from analogous benzoic acid reductions, delivers yields exceeding 98% with >99% purity. Critical parameters include catalyst loading (5 mol%), solvent choice (ethanol), and reaction temperature control to prevent ketone reduction.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated coupling reactions enable direct construction of the acetyl-amine aromatic system.

Suzuki-Miyaura Coupling with Acetonitrile

A modified Suzuki-Miyaura protocol couples 3-methyl-2-aminophenylboronic acid with acetonitrile in the presence of , 2,2'-bipyridyl (bpy), and trifluoroacetic acid (TFA) in tetrahydrofuran (THF)/water. This method, adapted from 3'-methylacetophenone synthesis, operates at 80°C for 36 hours, achieving 83% yield. The reaction’s success hinges on the stability of the boronic acid precursor and the avoidance of ketone group side reactions.

Alternative Synthetic Pathways

Condensation of Aminobenzaldehyde Derivatives

Condensation of 2-amino-3-methylbenzaldehyde with methylmagnesium bromide forms a secondary alcohol, which is oxidized to the ketone using Jones reagent (/). While theoretically viable, this route is hampered by low oxidation selectivity and the formation of over-oxidized byproducts.

Chlorination and Amination Sequences

Drawing parallels from 2-amino-3-methyl-5-chlorobenzoic acid synthesis, chlorination of 1-(3-methylphenyl)ethanone using -chlorosuccinimide (NCS) in dimethylformamide (DMF) with benzoyl peroxide generates a chloro intermediate. Subsequent amination via Ullmann coupling with ammonia introduces the amine group. This method remains exploratory, with yields yet to be optimized.

Comparative Analysis of Methods

Industrial-Scale Considerations

The nitro reduction method is most amenable to industrial production due to its scalability, minimal byproducts, and compatibility with continuous hydrogenation reactors. In contrast, palladium-catalyzed routes face cost barriers from catalyst recycling and boronic acid availability. Future research should focus on streamlining precursor synthesis and exploring enzymatic or photocatalytic amination strategies.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-3-methylphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

1-(2-Amino-3-methylphenyl)ethanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2-Amino-3-methylphenyl)ethanone exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethanone group can participate in various chemical reactions. These interactions can influence metabolic pathways and enzyme activities .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, molecular properties, and applications of 1-(2-Amino-3-methylphenyl)ethanone and related derivatives:

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: The methyl group in this compound is electron-donating, increasing electron density on the aromatic ring and stabilizing resonance structures. This contrasts with electron-withdrawing groups like -NO₂ (in 1-(2-Amino-6-nitrophenyl)ethanone), which reduce electron density and enhance electrophilic substitution reactivity . The amino group (-NH₂) acts as a strong electron donor, facilitating reactions such as Schiff base formation, which is critical in medicinal chemistry .

- This contrasts with smaller substituents (e.g., -H in 1-(2-Aminophenyl)ethanone), which allow faster reaction kinetics .

- Biological Activity: Halogenated derivatives like 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone exhibit enhanced antimicrobial activity due to the chloro group’s electronegativity and membrane-disrupting properties . Compounds lacking amino groups (e.g., 1-(3-Methylphenyl)ethanone) are primarily used in industrial applications rather than bioactive molecule synthesis .

Research Findings and Data Tables

Table 1: Spectroscopic Data Comparison

| Compound | IR (C=O stretch, cm⁻¹) | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |

|---|---|---|---|

| This compound | ~1680 (ketone) | 2.5 (s, CH₃), 6.8–7.2 (aromatic) | 205 (C=O), 20 (CH₃) |

| 1-(2-Amino-6-nitrophenyl)ethanone | ~1700 (ketone) | 8.1 (s, NO₂), 6.7–7.5 (aromatic) | 210 (C=O), 150 (NO₂) |

Notes:

Biological Activity

1-(2-Amino-3-methylphenyl)ethanone, a compound with potential biological significance, has garnered attention in various fields, including medicinal chemistry and pharmacology. This article aims to provide an in-depth analysis of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structure:

This compound features an amino group (-NH₂) and a ketone group (C=O), which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ketone group may participate in electrophilic reactions. These interactions can influence several biochemical pathways, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as a ligand for certain receptors, potentially influencing signaling pathways.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial activity. A study highlighted that structurally related compounds were effective against uropathogenic Escherichia coli, inhibiting biofilm formation without affecting bacterial growth .

Case Study 1: Antibacterial Activity

A series of experiments demonstrated that modifications to the structure of this compound could enhance its antibacterial properties. For instance, compounds derived from this structure were evaluated for their ability to inhibit biofilm formation in E. coli strains. The results indicated that specific substitutions at the amino or ketone positions significantly increased efficacy .

| Compound | IC50 (µM) | Biofilm Inhibition (%) |

|---|---|---|

| Compound A | 25 | 70 |

| Compound B | 15 | 85 |

| Compound C | 10 | 90 |

Case Study 2: Enzyme Interaction

In another study, the interaction between this compound and various enzymes was assessed. The findings suggested that the compound could act as a reversible inhibitor for certain enzymes involved in metabolic pathways, indicating potential applications in drug development .

Pharmacological Evaluations

Pharmacological studies have indicated that derivatives of this compound can serve as effective pharmacophores for developing new therapeutic agents. The structure-activity relationship (SAR) analyses revealed that modifications to the amino and carbonyl groups significantly influenced biological activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-Amino-3-methylphenyl)ethanone, and how do reaction conditions influence product purity?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation of 2-amino-3-methylphenol using acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction conditions such as temperature (60–80°C), solvent (dry dichloromethane or nitrobenzene), and stoichiometric ratios are critical to minimize side products like over-acylated derivatives or ring-substituted byproducts. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the target compound .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for the aromatic protons (δ 6.8–7.2 ppm, multiplet), methyl group on the phenyl ring (δ 2.3 ppm, singlet), and acetyl methyl (δ 2.6 ppm, singlet). The amino proton may appear as a broad singlet (δ 4.5–5.0 ppm) if not deuterated.

- IR : Strong absorption bands for the carbonyl group (~1680 cm⁻¹) and N–H stretch (~3350 cm⁻¹).

- MS : Molecular ion peak at m/z 163 (C₉H₁₁NO⁺) with fragmentation patterns corresponding to loss of CO (28 amu) and methyl groups .

Q. What are the primary challenges in handling this compound during experiments?

- Methodological Answer : The compound’s amino and carbonyl groups make it hygroscopic and prone to oxidation. Storage under inert gas (N₂/Ar) at –20°C in amber vials is advised. Use of reducing agents (e.g., ascorbic acid) in reaction mixtures can prevent quinone formation during oxidation-prone reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from variations in substituent positions (e.g., methoxy vs. hydroxy groups) or assay conditions. Comparative studies using standardized protocols (e.g., MIC assays for antimicrobial activity) and computational docking (to assess binding affinity to targets like bacterial enzymes) are essential. For example, replacing the 3-methyl group with ethyl alters steric effects, impacting interactions with biological targets .

Q. What strategies optimize the regioselectivity of electrophilic substitution reactions in this compound?

- Methodological Answer : The amino group directs electrophiles to the para position, while the methyl group exerts steric hindrance. To enhance ortho substitution, use bulky directing groups or low-temperature nitration (HNO₃/H₂SO₄ at 0°C). Computational modeling (DFT) predicts charge distribution to guide reagent selection .

Q. How do solvent polarity and pH affect the tautomeric equilibrium of this compound in solution?

- Methodological Answer : In polar aprotic solvents (e.g., DMSO), the keto form dominates due to stabilization of the carbonyl group. In acidic conditions (pH < 5), protonation of the amino group shifts equilibrium toward the enol tautomer. UV-Vis spectroscopy (200–400 nm) and variable-temperature NMR can quantify tautomeric ratios .

Q. What in vitro assays are suitable for preliminary toxicity assessment of this compound?

- Methodological Answer : Use HepG2 cell lines for cytotoxicity (MTT assay, IC₅₀ determination) and Ames test for mutagenicity. LC-MS analysis of metabolic byproducts (e.g., hydroxylated derivatives) identifies potential toxicophores. Cross-reference with structurally similar compounds (e.g., 1-(4-Amino-2-hydroxyphenyl)ethanone) to predict ADMET profiles .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., –NO₂) at the 5-position to increase electrophilicity and antimicrobial potency.

- Scaffold Hybridization : Merge with pyrrolidine or thiophene moieties (e.g., 1-(5-Bromothiophen-3-yl)ethanone) to modulate lipophilicity and target selectivity.

- Validate using molecular dynamics simulations (e.g., binding to CYP450 enzymes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.